molecular formula C12H20ClNO2 B1477151 2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one CAS No. 2097994-76-6

2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one

Cat. No.: B1477151
CAS No.: 2097994-76-6
M. Wt: 245.74 g/mol
InChI Key: RUPCUZNBOGQNNW-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a useful research compound. Its molecular formula is C12H20ClNO2 and its molecular weight is 245.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-3-10(13)12(15)14-6-8-5-9(7-14)11(8)16-4-2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPCUZNBOGQNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC2CC(C1)C2OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a complex bicyclic structure, characterized by the presence of a chloro group and an ethoxy substituent. Its molecular formula is C11H16ClNOC_{11}H_{16}ClNO, and it has a molecular weight of approximately 227.7 g/mol.

Research indicates that compounds similar to this compound often act as agonists or antagonists at various neurotransmitter receptors. Specifically, they may interact with nicotinic acetylcholine receptors (nAChRs), which are critical in cognitive processes and neuroprotection.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Nicotinic Receptor Agonism Exhibits agonistic effects on α7 nAChRs, implicated in cognitive enhancement.
Neuroprotective Properties Potential to protect neurons from damage in models of neurodegenerative diseases.
Cognitive Enhancement May improve memory and learning in animal models through cholinergic mechanisms.

Case Studies

Several studies have explored the effects of similar compounds on cognitive function and neuroprotection:

  • Study on Cognitive Deficits :
    • A study examining a related compound demonstrated significant improvements in auditory sensory gating and memory tasks in rat models, suggesting that modulation of nAChRs can enhance cognitive performance .
  • Neuroprotection in Neurodegeneration :
    • Research indicated that compounds with similar structures provided neuroprotective effects against oxidative stress in cellular models, highlighting their potential utility in treating neurodegenerative diseases like Alzheimer's .
  • Behavioral Assessments :
    • Behavioral studies have shown that administration of similar bicyclic compounds resulted in enhanced performance in tasks assessing memory and learning, further supporting their role as cognitive enhancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.